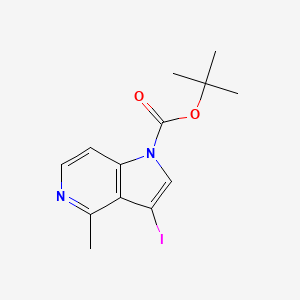

![molecular formula C12H15BrClN B1378133 5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride CAS No. 1384800-79-6](/img/structure/B1378133.png)

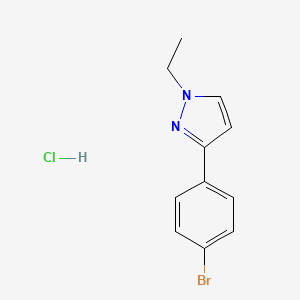

5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride (5-Br-1,2-DHSI-HCl) is a synthetic organic compound with a wide range of applications in scientific research. It is a bicyclic compound, containing both a cyclopentane and an indole ring, and is synthesized through a two-step process consisting of a bromination reaction and a hydrochlorination reaction. 5-Br-1,2-DHSI-HCl is used in a variety of research applications, including the study of enzyme-catalyzed reactions, protein-ligand binding, and the synthesis of novel compounds. In addition, 5-Br-1,2-DHSI-HCl has been used to study the biochemical and physiological effects of certain drugs.

Wissenschaftliche Forschungsanwendungen

Novel Cyclo-dimerization Processes

The compound has been involved in novel cyclo-dimerization processes. Kawasaki et al. (2005) elucidated the structure of a cyclic dimer derived from 5-bromo-1'-t-butoxycarbonyl-3-cyclopentylidenemethyl-1H-indole, which was produced through a novel cyclo-dimerization process. This synthesis pathway highlights the chemical's potential for creating complex molecular structures, particularly in the context of organic synthesis and the development of new materials or pharmaceuticals (Kawasaki et al., 2005).

Key Intermediate in Drug Synthesis

Shashikumar et al. (2010) developed an improved process for synthesizing 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a key intermediate in the synthesis of naratriptan hydrochloride, which is used as a migraine drug. This work showcases the compound's significance in the synthesis of therapeutically relevant molecules, indicating its utility in medicinal chemistry and pharmaceutical manufacturing (Shashikumar et al., 2010).

Synthesis of Cyclopentyl Indole Derivatives

Li Mei-xiang (2011) reported the synthesis of 2,3-cyclopentyl indole via the Fischer method, demonstrating the versatility of related compounds in synthesizing indole derivatives with potential applications ranging from material science to bioactive molecules (Li Mei-xiang, 2011).

Studies in Spiroheterocycles

The research by Joshi et al. (1989) into the synthesis of new fluorine-containing spiro-3-indoline derivatives adds another layer of complexity to the potential applications of 5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride. Fluorinated derivatives, in particular, are of interest due to their unique properties and potential applications in various fields including pharmaceuticals, agrochemicals, and materials science (Joshi et al., 1989).

Anticonvulsant Activity

Pogosyan et al. (2007) studied the structure-activity relationship of new spirocondensed indole derivatives, including dihydrochlorides of indoline-(5'-bromoindoline)-3'-spiro-1-(1,2,3,4-tetrahydro)-β-carboline, indicating potential applications in the development of new therapeutic agents for treating convulsions (Pogosyan et al., 2007).

Eigenschaften

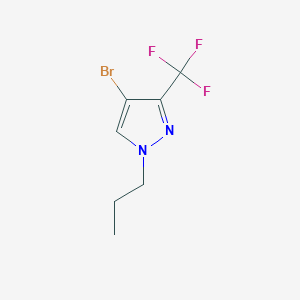

IUPAC Name |

5-bromospiro[1,2-dihydroindole-3,1'-cyclopentane];hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN.ClH/c13-9-3-4-11-10(7-9)12(8-14-11)5-1-2-6-12;/h3-4,7,14H,1-2,5-6,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGADPRZSDJNKSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CNC3=C2C=C(C=C3)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378063.png)

![8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1378069.png)

![8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1378070.png)